
Cetoleic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetoleic acid can be synthesized through the hydrogenation of erucic acid, which is a monounsaturated omega-9 fatty acid. The hydrogenation process involves the use of a catalyst, typically palladium on carbon, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from fish oils. The fish oils are subjected to processes such as saponification, followed by fractional distillation to isolate this compound. The purity of the extracted this compound is then enhanced through further refining techniques .
Chemical Reactions Analysis
Types of Reactions
Cetoleic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form peroxides and other oxidation products.
Reduction: The double bond in this compound can be reduced to form saturated fatty acids.
Esterification: This compound can react with alcohols to form esters, which are commonly used in the production of biodiesel.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of this compound.
Esterification: Acid catalysts such as sulfuric acid are used to facilitate the esterification reaction.
Major Products
Oxidation: Peroxides and short-chain aldehydes.
Reduction: Saturated fatty acids such as docosanoic acid.
Esterification: This compound esters, which are used in various industrial applications.
Scientific Research Applications
Nutritional Applications
1. Omega-3 Fatty Acid Metabolism
Cetoleic acid plays a significant role in enhancing the metabolism of omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Research indicates that this compound can improve the conversion efficiency of alpha-linolenic acid (ALA) to EPA and DHA in both human hepatocytes and Atlantic salmon hepatocytes. In vitro studies showed a 40% increase in the synthesis of EPA and DHA in human liver cells when enriched with this compound . This suggests that dietary inclusion of this compound could enhance the health-promoting effects of omega-3 fatty acids.
2. Skin Health
Recent clinical trials have demonstrated that this compound-rich oils can improve skin quality by reducing erythema, an indicator of inflammation. In a double-blind placebo-controlled study involving healthy women, participants who consumed this compound-rich oil exhibited significant improvements in skin parameters compared to those receiving a placebo . This indicates potential applications in dermatological formulations aimed at improving skin health.
3. Cardiovascular Health
This compound has been associated with improved cardiovascular health outcomes. Studies have shown that diets enriched with this compound can lead to favorable changes in cholesterol levels and overall lipid profiles. A systematic review highlighted that fish oils high in this compound can prevent hypercholesterolemia, a major risk factor for cardiovascular diseases . Furthermore, trials indicated that supplementation with this compound resulted in comparable increases in the omega-3 index when compared to traditional fish oil supplements .
Aquaculture Applications
1. Enhancing Fish Growth and Health
In aquaculture, this compound is being explored for its ability to enhance growth performance and health in fish species such as Atlantic salmon. Feeding trials demonstrated that diets supplemented with this compound led to increased retention of EPA and DHA, thereby promoting better growth rates . The metabolic transformation of ALA into EPA and DHA was significantly enhanced by dietary intake of this compound, suggesting its potential as a valuable feed additive in aquaculture practices.
2. Nutritional Indicator for Marine Species
This compound serves as an important biomarker for understanding dietary habits and nutritional status in marine mammals and seabirds. Its presence in adipose tissue is indicative of dietary intake from marine sources, making it a useful tool for ecological studies . This application is crucial for assessing the health and diet of marine predators.
Case Studies
Mechanism of Action
Cetoleic acid exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptors (PPARs): This compound binds to PPARs, leading to the regulation of lipid metabolism and reduction of inflammation.
Mitochondrial and Peroxisomal Oxidation: This compound serves as a source of energy through its oxidation in mitochondria and peroxisomes.
Anti-Inflammatory Pathways: It reduces the expression of pro-inflammatory cytokines and stimulates macrophage switching to a non-inflammatory phenotype.
Comparison with Similar Compounds
Structural Comparison
Key Structural Notes:
- This compound differs from erucic acid (both C22:1) in double bond position (n-11 vs. n-9) and isomer type (cis vs. trans in brassidic acid) .
- Petroselinic acid (C18:1n-12) has a shorter chain length and distinct double bond position, influencing its metabolic fate .
Functional and Metabolic Differences
Role in n-3 Fatty Acid Metabolism
- This compound : Enhances peroxisomal β-oxidation, increasing EPA and DHA synthesis from ALA. In human HepG2 cells, this compound increased EPA+DHA production by 40% and improved the EPA:DHA ratio from 3:1 to 2:1 . In salmon hepatocytes, it elevated DHA synthesis by 12% .
- Petroselinic Acid : Similar to this compound, stimulates peroxisomal β-oxidation in trout hepatocytes, boosting DHA production . However, its shorter chain length limits its direct incorporation into n-3 pathways.
- Erucic Acid: Structurally similar but metabolically distinct.
- Gondoic Acid : An omega-9 MUFA that improves cholesterol profiles but lacks significant n-3 metabolic effects .
Enzyme Interactions
- Petroselinic acid increases peroxisomal β-oxidation capacity, evidenced by elevated acetate production in trout hepatocytes .
In Vivo Effects
- This compound : In salmon fed herring oil (high this compound), whole-body EPA+DHA retention increased by 15% compared to sardine oil (low this compound) . Liver DHA:ALA ratios doubled, indicating enhanced metabolic efficiency .
- Erucic Acid : Restricted in food due to historical associations with cardiac toxicity, contrasting with this compound’s safety profile .
Analytical Differentiation
- This compound must be distinguished from erucic acid (cis) and brassidic acid (trans) via GC-MS due to their identical molecular weights (338.57 g/mol) but distinct double bond positions .
Biological Activity
Cetoleic acid, also known as (Z)-docos-11-enoic acid, is a long-chain monounsaturated fatty acid (LCMUFA) that has garnered attention for its potential health benefits, particularly in relation to cardiovascular health, cholesterol metabolism, and neuroprotection. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and systematic reviews that elucidate its physiological effects.
Chemical Structure and Sources
This compound is characterized by its 22-carbon chain with a double bond at the 11th position. It is primarily found in pelagic fish species and certain plant oils. The unique structure of this compound allows it to participate in various metabolic pathways, particularly those involving omega-3 fatty acids.
Effects on Cholesterol Metabolism
Recent studies have demonstrated that this compound can significantly influence cholesterol levels. A systematic review and meta-analysis involving rodent models revealed that diets rich in this compound led to a notable reduction in circulating total cholesterol (TC) concentrations. The analysis included data from 288 rodents across 12 studies, showing a mean difference of -0.65 mmol/L in TC levels when comparing CA-rich diets to controls (95% CI: -0.93 to -0.37; P < 0.00001) . These findings suggest that this compound may serve as a functional dietary ingredient to mitigate hypercholesterolemia and potentially reduce cardiovascular disease risk.
Impact on Omega-3 Fatty Acid Synthesis
This compound has been shown to enhance the conversion of alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). In vitro studies using human HepG2 cells and Atlantic salmon hepatocytes indicated that this compound stimulates the synthesis of EPA and DHA from ALA by promoting peroxisomal β-oxidation . This metabolic enhancement could have significant implications for dietary strategies aimed at increasing omega-3 fatty acid levels in both humans and aquaculture species.
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects, particularly relevant in the context of Alzheimer's disease. A recent study is investigating its effects on neuronal health using zebrafish models of Alzheimer's disease. Preliminary findings indicate that this compound may improve endothelial function and enhance the conversion efficiency of linoleic acid to DHA and EPA—fatty acids crucial for brain health . The ongoing research aims to assess molecular changes related to oxidative stress, inflammation, and neuronal cell death in response to this compound consumption.
Summary of Key Research Findings
Case Studies
- Rodent Studies : Multiple rodent studies highlighted the cholesterol-lowering effects of this compound-rich fish oils, reinforcing its potential as a dietary supplement for cardiovascular health.
- Aquaculture Applications : Research in aquaculture has shown that incorporating this compound into fish diets can improve the efficiency of omega-3 fatty acid production, which is vital for both fish health and human consumption .
- Neurodegenerative Research : Ongoing studies are exploring how this compound can mitigate symptoms associated with Alzheimer’s disease through its effects on lipid metabolism and neuronal protection .
Properties
IUPAC Name |
(Z)-docos-11-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDZDTDNIULJBE-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920491 | |
Record name | cis-Cetoleic acid (cis-22:1n-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cetoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1002-96-6 | |
Record name | Cetoleic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Cetoleic acid (cis-22:1n-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETOLEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EZI2C5SE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cetoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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